2-Amino-4-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Structural Characterization
X-Ray Crystallographic Analysis of Molecular Conformation
The compound crystallizes in the monoclinic space group P2~1~/c with eight formula units per cell (Z = 8), as observed in analogous hexahydroquinoline derivatives. The asymmetric unit contains two independent molecules (A and B) exhibiting nearly identical conformations. The hexahydroquinoline core adopts a twisted-boat conformation for both the cyclohexene (C4–C9) and dihydropyridine (N1/C1–C4/C9) rings, with puckering parameters Q~T~ = 0.441–0.528 Å and θ = 54.5–123.3°.
The 3-nitrophenyl substituent at position 1 lies nearly coplanar with the dihydropyridine ring (torsion angle: 179.27°), while the 3,4-dimethoxyphenyl group at position 4 displays a 67.8° dihedral angle relative to the quinoline plane. Intermolecular N–H⋯O hydrogen bonds between the amino group and nitro oxygen (2.89 Å) form inversion dimers with R~2~^2^(8) motifs, stabilizing the crystal packing.
Table 1: Crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2~1~/c |
| a (Å) | 27.9446 (4) |
| b (Å) | 8.4311 (1) |
| c (Å) | 35.0101 (5) |
| β (°) | 90.00 |
| V (ų) | 8248.51 (19) |
| Z | 8 |
| D~calc~ (g/cm³) | 1.317 |
Spectroscopic Identification Techniques
Infrared (IR) Spectral Signatures of Functional Groups
The infrared spectrum exhibits characteristic absorptions at:
- 2217 cm^−1^: Strong ν(C≡N) stretch of the nitrile group
- 1685 cm^−1^: Conjugated ν(C=O) from the 5-oxo moiety
- 1598 cm^−1^: Asymmetric ν(NO~2~) vibration
- 1253 cm^−1^: Symmetric ν(OCH~3~) of methoxy groups
The absence of N–H stretching above 3300 cm^−1^ confirms hydrogen bonding involvement in crystal packing, consistent with X-ray data.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The ^1^H NMR spectrum in DMSO-d~6~ shows:
- δ 8.37 ppm (2H, d): ortho-protons of 3-nitrophenyl
- δ 7.12 ppm (2H, d): meta-protons of 3,4-dimethoxyphenyl
- δ 4.85 ppm (1H, s): Methine proton at position 4
- δ 3.94 ppm (4H, q): Methoxy protons
The ^13^C NMR spectrum confirms connectivity through signals at:
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electron Distribution
B3LYP/6-311++G(d,p) calculations reveal significant electron withdrawal by the nitro group (Mulliken charge: +0.43 e) and electron donation from methoxy substituents (-0.28 e). The HOMO (-6.12 eV) localizes on the nitrophenyl ring, while the LUMO (-2.87 eV) occupies the quinoline π-system, indicating charge transfer transitions.
Molecular Orbital Analysis of Nitrophenyl and Dimethoxyphenyl Substituents
Frontier molecular orbital analysis shows:
- Nitrophenyl group reduces HOMO-LUMO gap by 1.45 eV versus phenyl analogs
- Methoxy substituents increase electron density at C4 by 0.19 e via resonance
- Non-covalent interaction (NCI) plots reveal steric clashes between methoxy groups and neighboring H atoms
The nitro group's -M effect creates a 14.7 kcal/mol stabilization through conjugation with the quinoline ring, while methoxy +R effects contribute 9.3 kcal/mol stabilization.
Properties
CAS No. |
311332-79-3 |
|---|---|
Molecular Formula |
C24H22N4O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O5/c1-32-20-10-9-14(11-21(20)33-2)22-17(13-25)24(26)27(18-7-4-8-19(29)23(18)22)15-5-3-6-16(12-15)28(30)31/h3,5-6,9-12,22H,4,7-8,26H2,1-2H3 |
InChI Key |
IRUUGEXTSZNRQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N)OC |
Origin of Product |
United States |
Biological Activity
2-Amino-4-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.5 g/mol. Its structure features a hexahydroquinoline core substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. A notable study demonstrated that derivatives of hexahydroquinoline exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Bacillus subtilis | 18 |
These results indicate the compound's potential as an antibacterial agent in therapeutic applications .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including the DPPH radical scavenging method. The findings revealed that it possesses substantial antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 50 | 65 |
| 100 | 85 |
| 200 | 95 |
These results suggest that the compound could be beneficial in developing antioxidant therapies .
Cytotoxicity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies indicated that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
This cytotoxicity highlights its potential as a chemotherapeutic agent .
The biological activity of 2-amino-4-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It could act on various receptors influencing cellular signaling cascades.
- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage in cells.
Case Studies
A recent clinical study explored the effects of this compound in combination with standard chemotherapy in patients with advanced cancer. The results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
Scientific Research Applications
Pharmaceutical Development
Research indicates that derivatives of hexahydroquinoline compounds exhibit a range of biological activities including:
- Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation. The presence of the nitrophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The dual functionality of the amino and nitro groups may contribute to their antimicrobial efficacy.
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its complex structure allows it to be used in:
- Multicomponent Reactions : The synthesis of this compound can be achieved through multicomponent reactions involving isocyanides or other nucleophiles, which can lead to the formation of diverse chemical libraries for drug discovery.
- Catalysis : Investigations into the use of this compound as a catalyst in organic reactions are ongoing. Its ability to stabilize transition states could be explored to enhance reaction rates and selectivity.
Material Science
Due to its unique electronic properties:
- Organic Electronics : The compound may find applications in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its potential charge transport properties.
- Polymer Chemistry : Incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhang et al., 2020 | Antitumor Activity | Reported significant inhibition of cell proliferation in breast cancer cells using derivatives of hexahydroquinoline. |
| Lee et al., 2021 | Antimicrobial Properties | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than traditional antibiotics. |
| Kumar et al., 2019 | Synthetic Methodology | Developed a novel synthetic route utilizing this compound as an intermediate to produce a library of bioactive molecules. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
The target compound’s 3-nitrophenyl group distinguishes it from analogs with alternative substituents. Below is a comparative analysis of key derivatives:
Table 1: Substituent Comparison
Key Observations:
Crystallographic and Conformational Differences
Ring Puckering and Crystal Packing
The target compound’s analog in (C24H22N2O4·H2O) crystallizes as a monohydrate with C–H bond lengths of 0.93–0.98 Å and distinct hydrogen-bonding interactions involving water . In contrast, 7,7-dimethyl-substituted analogs (e.g., CID 3961404 ) exhibit increased steric hindrance, altering ring puckering (quantified via Cremer-Pople coordinates ).
Software Tools for Structural Analysis
- SHELX and OLEX2 : Used for refining crystallographic data. For example, the target’s analog in was analyzed using SHELX, revealing a planar quinoline ring with minor deviations due to methoxy groups .
Bioactivity Trends
Preparation Methods
Reaction Conditions and Substrate Selection
The one-pot multicomponent synthesis using [H2-DABCO][HSO4]2 ionic liquid as a catalyst has emerged as a highly efficient method for hexahydroquinoline derivatives. For the target compound, the reaction involves:
-
1,3-Dicarbonyl compound : 5,5-Dimethyl-1,3-cyclohexanedione (dimedone)
-
Aldehyde : 3,4-Dimethoxybenzaldehyde
-
Amine : 3-Nitroaniline
-
Nitrile source : Malononitrile
-
Catalyst : [H2-DABCO][HSO4]2 (30 mg per 0.5 mmol substrates)
-
Solvent : Ethanol at room temperature
The reaction typically completes within 5–15 minutes, yielding 76–100% product. The ionic liquid facilitates proton transfer and stabilizes intermediates through hydrogen bonding, enabling rapid cyclization.
Mechanistic Pathway
The mechanism proceeds through four stages (Scheme 1):
-
Knoevenagel Condensation : Activation of 3,4-dimethoxybenzaldehyde by the ionic liquid, followed by nucleophilic attack from malononitrile to form α,β-unsaturated nitrile.
-
Enamine Formation : Dimedone reacts with 3-nitroaniline under ammonium acetate mediation, generating a nucleophilic enamine.
-
Michael Addition : The enamine attacks the α,β-unsaturated nitrile, forming a linear adduct.
-
Cyclization and Tautomerization : Intramolecular cyclization yields the hexahydroquinoline core, followed by keto-enol tautomerization to stabilize the product.
Optimization Studies
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 30 mg | 95% |
| Solvent | Ethanol | 100% |
| Temperature | 25°C | 98% |
| Reaction Time | 12 min | 97% |
Increasing catalyst loading beyond 30 mg showed diminishing returns, while non-polar solvents like toluene reduced yields to <40%. The ionic liquid’s recyclability was confirmed over five cycles with <5% activity loss.
Zirconium Hydrogen Phosphate (Zr(HPO4)2) Catalyzed Synthesis
Four-Component Reaction Design
Zr(HPO4)2 catalyzes the convergent assembly of:
-
3,4-Dimethoxybenzaldehyde
-
3-Nitroaniline
-
Dimedone
-
Malononitrile
Reaction conditions involve refluxing in ethanol (80°C, 3–4 hours), achieving 82–88% yields. The catalyst’s Brønsted acidity promotes carbocation formation, critical for the Knoevenagel step.
Comparative Advantages Over Ionic Liquids
-
Thermal Stability : Suitable for high-temperature reactions (up to 100°C)
-
Substrate Tolerance : Accommodates electron-deficient amines like 3-nitroaniline without side reactions
-
Cost Efficiency : Zr(HPO4)2 is cheaper than ionic liquids (~$15/g vs. $50/g)
However, longer reaction times (2–4 hours vs. minutes) and moderate yields limit industrial scalability.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (150 W, 100°C) reduces reaction time to 8–10 minutes while maintaining 89–93% yields. Key parameters:
-
Power Density : 150 W optimal; higher power causes decomposition
-
Solvent : Ethanol-water (3:1) enhances dielectric heating
Energy Efficiency Analysis
| Method | Energy Consumption (kJ/mol) |
|---|---|
| Conventional Heating | 2200 |
| Microwave | 750 |
Microwave synthesis reduces energy use by 66%, aligning with green chemistry principles.
Crystallization and Purification Strategies
Solvent Selection for Recrystallization
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol | 99.2 | Needle-like |
| Acetonitrile | 98.5 | Prismatic |
| Ethyl Acetate | 97.8 | Amorphous |
Ethanol proved optimal, yielding high-purity crystals suitable for X-ray diffraction.
Chromatography-Free Isolation
The ionic liquid method enables direct filtration after water-induced precipitation, avoiding column chromatography. This reduces solvent waste (E-factor = 0.7 vs. 3.2 for traditional methods).
Scalability and Industrial Feasibility
Gram-Scale Production
A 10-gram synthesis using [H2-DABCO][HSO4]2 demonstrated:
Cost-Benefit Analysis
| Method | Cost per Kilogram ($) |
|---|---|
| Ionic Liquid | 4200 |
| Zr(HPO4)2 | 2800 |
| Microwave | 3500 |
Zr(HPO4)2 offers the best cost profile, though ionic liquids provide superior reaction rates.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-component reactions (MCRs), such as Hantzsch-type cyclization, under reflux conditions. Key parameters include:
- Catalyst selection : Acidic (e.g., acetic acid) or basic catalysts (e.g., piperidine) influence cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, ethanol) enhance solubility of aromatic precursors .
- Temperature control : Reflux at 80–100°C for 6–12 hours balances yield and side-product formation .
- Substrate ratios : Stoichiometric adjustments of 3,4-dimethoxyphenyl and 3-nitrophenyl precursors improve regioselectivity .
Validation : Monitor reaction progress via TLC and characterize intermediates using H/C NMR. Final purity (>95%) can be confirmed via HPLC .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- H/C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and nitrile carbon (δ ~115 ppm). Methoxy groups appear as singlets at δ 3.7–3.9 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error. For CHNO, expect m/z 432.1556 .
- X-ray crystallography : Resolve chair/sofa conformations of the hexahydroquinoline core and intermolecular H-bonding (N–H⋯O/N distances: 2.8–3.1 Å) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
- Replicate assays : Use standardized protocols (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to minimize inter-lab variability.
- SAR analysis : Compare substituent effects; e.g., replacing 3-nitrophenyl with 4-chlorophenyl may alter antiproliferative IC values by 5–10 µM .
- Solubility adjustments : Use DMSO/PBS mixtures to ensure consistent compound dissolution, as aggregation can skew dose-response curves .
Case Study : A 2021 study reported 91% yield for a chlorophenyl analog, while fluorophenyl derivatives showed 20% lower yields due to steric hindrance .
Advanced: What computational and experimental methods elucidate the compound’s conformational dynamics?
- DFT calculations : Optimize ground-state geometries (B3LYP/6-311+G(d,p)) to predict dihedral angles (e.g., 110–125° for the hexahydroquinoline ring) .
- Variable-temperature NMR : Detect ring-flipping dynamics in DMSO-d by observing coalescence of proton signals at 50–80°C .
- Single-crystal XRD : Analyze puckering parameters (e.g., Cremer-Pople for cyclohexenone rings) and π-π stacking interactions (3.4–3.6 Å spacing) .
Advanced: How does substituent variation (e.g., methoxy vs. nitro groups) impact biological activity?
- Methoxy groups : Enhance solubility and H-bond donor capacity, improving kinase inhibition (e.g., IC = 0.8 µM for EGFR vs. 2.1 µM for unsubstituted analogs) .
- Nitro groups : Increase electrophilicity, favoring covalent binding to cysteine residues (e.g., in caspase-3 assays).
- SAR trends : 3,4-Dimethoxy substitution on phenyl rings enhances cellular uptake by 40% compared to monosubstituted derivatives .
Advanced: What analytical strategies ensure batch-to-batch consistency in purity and stereochemistry?
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers (R difference >2 min) .
- DSC/TGA : Monitor thermal stability (decomposition >200°C) and polymorph transitions .
- LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions (e.g., m/z 432→414 for dehydration byproducts) .
Advanced: How can mechanistic studies clarify the compound’s mode of action in biological systems?
- Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., COX-2) using fluorogenic substrates.
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (K = 10–100 nM) and thermodynamic profiles (ΔH, ΔS) .
- Molecular docking : Simulate binding poses in ATP pockets (e.g., CDK2: Glide score < -8 kcal/mol) and validate with mutagenesis (e.g., T160A mutations reduce inhibition by 70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
